6-Amino-5-chloropicolinic Acid: A Comprehensive Technical Guide for Advanced Research
6-Amino-5-chloropicolinic Acid: A Comprehensive Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 6-Amino-5-chloropicolinic acid, a key heterocyclic building block in modern medicinal and agricultural chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a blend of technical accuracy and field-proven insights.
Section 1: Core Chemical Identity and Physicochemical Properties
6-Amino-5-chloropicolinic acid, with the IUPAC name 6-amino-5-chloropyridine-2-carboxylic acid, is a substituted picolinic acid derivative. Its unique arrangement of an amino group, a chlorine atom, and a carboxylic acid on the pyridine ring makes it a versatile precursor for the synthesis of a wide array of more complex molecules.
Key Physicochemical Data
The fundamental properties of 6-Amino-5-chloropicolinic acid are summarized in the table below. This data is crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1256810-56-6 | , |
| Molecular Formula | C₆H₅ClN₂O₂ | |
| Molecular Weight | 172.57 g/mol | |
| Appearance | Off-white to light yellow crystalline solid | General chemical supplier information |
| Purity | Typically ≥95% |
Spectroscopic Signature
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¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the positions of the amino, chloro, and carboxylic acid groups. The protons of the amino group and the carboxylic acid group will also be present, though their signals may be broad and their chemical shifts dependent on the solvent and concentration.
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¹³C NMR: The carbon nuclear magnetic resonance spectrum will display six unique signals corresponding to the carbon atoms of the pyridine ring and the carboxylic acid. The chemical shifts will be indicative of the electronic environment of each carbon atom.
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IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and various vibrations of the aromatic ring.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Section 2: Synthesis and Mechanistic Considerations
The synthesis of 6-Amino-5-chloropicolinic acid can be approached through multi-step pathways, often starting from more readily available pyridine derivatives. The following represents a plausible and logical synthetic route, with explanations for the choice of reagents and conditions.
Proposed Synthetic Pathway
A logical approach to the synthesis of 6-Amino-5-chloropicolinic acid involves the strategic functionalization of a pyridine ring. A common strategy is to introduce the amino and chloro groups onto a pre-existing picolinic acid framework or to build the picolinic acid functionality onto a pre-functionalized pyridine.
Caption: Proposed synthesis of 6-Amino-5-chloropicolinic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established organometallic chemistry principles for the functionalization of pyridine rings.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-amino-5-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C. The amino group directs the lithiation to the C6 position. Stir the reaction mixture at -78 °C for 1-2 hours.
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Carboxylation: While maintaining the low temperature, bubble carbon dioxide gas through the solution or carefully add crushed dry ice in small portions. The highly nucleophilic lithiated intermediate will attack the electrophilic carbon of CO₂. Allow the reaction to warm to room temperature overnight.
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Workup and Isolation: Quench the reaction by the slow addition of water. Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The desired product, 6-Amino-5-chloropicolinic acid, will precipitate out of the solution.
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Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a product of high purity.
Section 3: Applications in Drug Discovery and Agrochemicals
6-Amino-5-chloropicolinic acid is a valuable building block due to its trifunctional nature, which allows for diverse derivatization.
Pharmaceutical Intermediate
The picolinic acid scaffold is present in numerous biologically active compounds. The amino and chloro substituents on 6-Amino-5-chloropicolinic acid provide reactive handles for further chemical modifications, making it an attractive starting material for the synthesis of novel pharmaceutical agents. Halogenated aromatic compounds are known to play a significant role in drug design, often enhancing binding affinity and metabolic stability.[1] For instance, related halogenated quinoline structures have shown promise as antituberculosis agents.[2]
Agrochemical Synthesis
Picolinic acid derivatives are a well-established class of herbicides.[3] The structural motif of 6-Amino-5-chloropicolinic acid is found in several potent herbicidal molecules. These compounds often act as synthetic auxins, disrupting plant growth processes. The specific substitution pattern of this molecule can be fine-tuned to develop selective and effective herbicides for crop protection.
Section 4: Quality Control and Analytical Methodology
Ensuring the purity of 6-Amino-5-chloropicolinic acid is paramount for its use in synthesis, as impurities can lead to unwanted side reactions and byproducts.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of 6-Amino-5-chloropicolinic acid. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like formic acid or trifluoroacetic acid) can effectively separate the target compound from starting materials and impurities. Detection is typically performed using a UV detector.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more sensitive and specific analysis, LC-MS/MS can be employed. This technique is particularly useful for identifying and quantifying trace impurities.[4]
Spectroscopic Analysis
As outlined in Section 1.2, NMR and IR spectroscopy are essential tools for confirming the identity and structural integrity of the synthesized compound. Comparison of the obtained spectra with reference data or theoretical predictions provides a high degree of confidence in the material's quality.
Section 5: Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 6-Amino-5-chloropicolinic acid.
Hazard Identification
Based on GHS classifications for similar compounds, 6-Amino-5-chloropicolinic acid should be handled with care. The primary hazards are likely to be:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.[5]
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H319: Causes serious eye irritation.[5]
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H335: May cause respiratory irritation.[5]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
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Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.
Storage
Store 6-Amino-5-chloropicolinic acid in a tightly sealed container in a cool, dry, and dark place. recommends storage under an inert atmosphere at room temperature.
References
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MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.[Link]
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PubMed Central (PMC). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[Link]
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PubMed. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens.[Link]
-
American Society for Microbiology (ASM). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.[Link]
-
PubChem. 6-Chloropicolinic acid.[Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
